molecular formula C16H12FNO3 B1672895 Flunoxaprofen CAS No. 66934-18-7

Flunoxaprofen

カタログ番号 B1672895
CAS番号: 66934-18-7
分子量: 285.27 g/mol
InChIキー: ARPYQKTVRGFPIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Flunoxaprofen is a two-ring heterocyclic compound derived from benzoxazole. It also contains a fluorine atom and a propanoyl group . Because Flunoxaprofen has limited water-solubility, additional steps must be taken in order to prepare syrups, creams, suppositories, etc. In order to make Flunoxaprofen water-soluble, yet still active and efficient, it must be mixed with lysine and then suspended in an organic solvent that is soluble in water .


Molecular Structure Analysis

The molecular formula of Flunoxaprofen is C16H12FNO3 . It has an average mass of 285.270 Da and a monoisotopic mass of 285.080109 Da . The structure of Flunoxaprofen includes a two-ring heterocyclic compound derived from benzoxazole, a fluorine atom, and a propanoyl group .


Physical And Chemical Properties Analysis

Flunoxaprofen has a molecular formula of C16H12FNO3 . It has an average mass of 285.270 Da and a monoisotopic mass of 285.080109 Da . The compound is a two-ring heterocyclic compound derived from benzoxazole, containing a fluorine atom and a propanoyl group .

科学的研究の応用

Stereoselective Metabolism and Toxicity

Flunoxaprofen, a chiral nonsteroidal anti-inflammatory drug, was withdrawn from clinical use due to potential hepatotoxicity concerns. Research demonstrates its stereoselective metabolism, particularly the formation of Flunoxaprofen-S-acyl-glutathione (FLX-SG) in rat hepatocytes, which is a key aspect in understanding its biochemical behavior and potential toxicity. The formation of FLX-CoA and FLX-SG was observed primarily from the (R)-(−)-FLX incubation, highlighting the significance of stereoselectivity in its metabolic processing and potential bioactivation (Grillo et al., 2010).

Pharmacokinetics and Disposition

A study comparing the absorption and disposition kinetics of flunoxaprofen and benoxaprofen in healthy volunteers revealed that flunoxaprofen exhibits faster distribution and elimination processes. This characteristic reduces the risk of excessive drug accumulation, particularly in cases of reduced renal function (Furlanut et al., 1985).

Effects on Cardiovascular System

Flunoxaprofen's effects on the cardiovascular system were explored using anesthetized normotensive and spontaneously hypertensive rats. The study found that flunoxaprofen significantly increased pressor responses and reactivity to various agents, indicating its influence on the cardiovascular system, and highlighting the importance of prostaglandins in cardiovascular regulation (Rossi et al., 1992).

Covalent Binding to Rat Plasma and Liver Proteins

Research on benoxaprofen and flunoxaprofen, both nonsteroidal anti-inflammatory drugs, focused on their covalent modification of proteins by reactive acyl glucuronides. It was found that similar concentrations of plasma protein adducts were detected for both drugs, suggesting a potential link to associated toxicity and highlighting the reactivity of their acyl glucuronides (Dong et al., 2005).

Safety And Hazards

The clinical use of Flunoxaprofen has ceased due to concerns of potential hepatotoxicity . There are also risks or severity of gastrointestinal bleeding when Flunoxaprofen is combined with certain other drugs .

特性

IUPAC Name

(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPYQKTVRGFPIS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912311
Record name Flunoxaprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flunoxaprofen

CAS RN

66934-18-7
Record name (+)-Flunoxaprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66934-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flunoxaprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066934187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunoxaprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13317
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunoxaprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUNOXAPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKU5U19W9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunoxaprofen
Reactant of Route 2
Flunoxaprofen
Reactant of Route 3
Flunoxaprofen
Reactant of Route 4
Flunoxaprofen
Reactant of Route 5
Reactant of Route 5
Flunoxaprofen
Reactant of Route 6
Reactant of Route 6
Flunoxaprofen

Citations

For This Compound
552
Citations
S Iwakawa, H Spahn, LZ Benet, ET Lin - Drug metabolism and disposition, 1991 - Citeseer
The stereoselective dispositions of carprofen, flunoxaprofen, and naproxen were studied in rats after iv administration of racemate(11 imoI/kg) or enantiomer(5.5 moI/kg). The total …
Number of citations: 38 citeseerx.ist.psu.edu
C Sacchi, F Magni, A Toia, F Cazzaniga, G Galli… - Pharmacological …, 1989 - Elsevier
… flunoxaprofen (5 or 50 mg/kg) . The high dose of 50 mg/kg was used to assess the ulcerogenic effect of flunoxaprofen… to measure serum levels of flunoxaprofen as already described [12]…
Number of citations: 19 www.sciencedirect.com
AJ Van Rensburg, AJ Theron, R Anderson - Agents and actions, 1991 - Springer
… In the present study flunoxaprofen was significantly less effective in this regard than benoxaprofen. To investigate the interactions of flunoxaprofen and benoxaprofen on PMNL in the …
Number of citations: 2 link.springer.com
E Martin, K Quinke, H Spahn, E Mutschler - Chirality, 1989 - Wiley Online Library
The synthesis and analytical testing of two new fluorescent chiral derivatizing agents (−)‐(S)‐flunoxaprofen and (−)‐(S)‐naproxen isocyanate, is described. In a few simple steps the free …
Number of citations: 32 onlinelibrary.wiley.com
MP Grillo, JCM Wait, MT Lohr, S Khera… - Drug metabolism and …, 2010 - ASPET
Flunoxaprofen (FLX) is a chiral nonsteroidal anti-inflammatory drug that was withdrawn from clinical use because of concerns of potential hepatotoxicity. FLX undergoes highly …
Number of citations: 20 dmd.aspetjournals.org
G Segre, E Bianchi, G Zanolo - Journal of pharmaceutical sciences, 1988 - Elsevier
… the concentrations of unmodified flunoxaprofen in various organs at three different time intervals (24, 48, and 72 h). Our study shows that flunoxaprofen persists several days in the …
Number of citations: 7 www.sciencedirect.com
JQ Dong, PC Smith - Drug metabolism and disposition, 2009 - ASPET
Benoxaprofen (BNX), a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn because of hepatotoxicity, is more toxic than its structural analog flunoxaprofen (FLX) in …
Number of citations: 32 dmd.aspetjournals.org
S Pedrazzini, W Zanoboni-Muciaccia… - … of Chromatography B …, 1987 - academia.edu
… Angelo Forgione Flunoxaprofen, a new propionic acid derivative with analgesic, anti-pyretic acid and antiin ammatory properties, has been compared at the dose of 200 mg/day to …
Number of citations: 19 www.academia.edu
JQ Dong, J Liu, PC Smith - Biochemical pharmacology, 2005 - Elsevier
Benoxaprofen (BNX) has been implicated in rare but serious hepatotoxicity which led to its withdrawal from the world market. Flunoxaprofen (FLX), a structural analog, appears to be …
Number of citations: 48 www.sciencedirect.com
P Langguth, H Spahn, HP Merkle - Journal of Chromatography B …, 1990 - Elsevier
… -flunoxaprofen chloride can also be used for derivatization, since the two pairs of diastereomers that result from an amino acid racemate and either R- or S-flunoxaprofen … Sflunoxaprofen …
Number of citations: 15 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。